Diphenylguanidinium iodide

Übersicht

Beschreibung

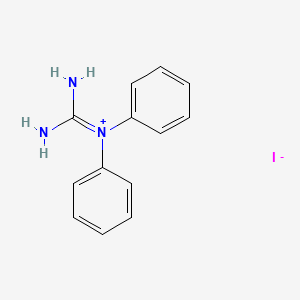

Diphenylguanidinium iodide is an organic compound that features a guanidine core substituted with two phenyl groups and an iodide counterion. This compound is known for its strong basicity and ability to form stable complexes, making it valuable in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenylguanidinium iodide can be synthesized through the reaction of diphenylguanidine with hydroiodic acid. The reaction typically involves dissolving diphenylguanidine in an appropriate solvent, such as ethanol, and then adding hydroiodic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Diphenylguanidinium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding guanidine oxides.

Reduction: It can be reduced to form diphenylguanidine.

Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under appropriate conditions.

Major Products:

Oxidation: Guanidine oxides.

Reduction: Diphenylguanidine.

Substitution: Various substituted guanidinium compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of diphenylguanidine derivatives, including DPGI, in anticancer applications. Research indicates that guanidine derivatives can inhibit key proteins involved in cancer cell proliferation. For instance, a study demonstrated that certain guanidine compounds exhibited cytotoxic effects on human leukemia cells, with IC50 values indicating their potency as anticancer agents .

Table 1: Cytotoxicity of Diphenylguanidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPGI | U-937 | 5.4 |

| DPGI | HL-60 | 10.8 |

| DPGI | SK-MEL-1 | 13.8 |

This table summarizes the cytotoxicity findings from various studies, illustrating the effectiveness of diphenylguanidine derivatives against different cancer cell lines.

1.2 Mechanism of Action

The mechanism by which diphenylguanidine derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, specific derivatives have been shown to increase the percentage of apoptotic cells significantly, confirming their role as apoptosis inducers in cancer treatment .

Materials Science

2.1 Rubber Vulcanization

Diphenylguanidine is widely recognized as an effective accelerator in the vulcanization process of rubber. Its ability to enhance the cross-linking of rubber polymers improves the material's elasticity and durability, making it essential in the rubber industry . The compound's effectiveness is attributed to its ability to facilitate sulfur cross-linking during vulcanization.

Environmental Chemistry

3.1 Degradation Studies

Research has also focused on the environmental impact and degradation pathways of diphenylguanidine compounds. Studies indicate that diphenylguanidine can undergo oxidation processes when exposed to certain environmental conditions, leading to various degradation products . Understanding these pathways is crucial for assessing the environmental fate of diphenylguanidine and its derivatives.

Table 2: Degradation Products of Diphenylguanidine

| Product | Identification Method |

|---|---|

| Product A | Chromatography |

| Product B | Mass Spectrometry |

| Product C | NMR Spectroscopy |

This table lists some identified degradation products resulting from the oxidation of diphenylguanidine, showcasing the complexity of its environmental interactions.

Case Studies

4.1 Toxicological Studies

Toxicity studies have been conducted to evaluate the safety profile of diphenylguanidine. In animal studies, no significant gross lesions were observed at various dosage levels, although some effects on body weight and organ weights were noted at higher concentrations . These findings are essential for understanding the compound's safety in industrial applications.

4.2 Synthesis and Applications

The synthesis of diphenylguanidine involves several methods that can influence its properties and applications . The ability to produce high-purity diphenylguanidine is crucial for its effectiveness as a vulcanization accelerator and in medicinal applications.

Wirkmechanismus

The mechanism of action of diphenylguanidinium iodide involves its strong basicity and ability to form stable complexes with various molecules. It can interact with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, it can bind to proteins and enzymes, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

N,N’-Diphenylguanidine: Similar structure but lacks the iodide ion.

N,N,N’,N’-Tetramethyl-N’,N’'-diphenylguanidinium iodide: A methylated derivative with different conformational properties.

Uniqueness: Diphenylguanidinium iodide is unique due to its combination of strong basicity, ability to form stable complexes, and the presence of the iodide ion, which enhances its reactivity and versatility in various applications .

Eigenschaften

IUPAC Name |

diaminomethylidene(diphenyl)azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUJHFUZXBVZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=C(N)N)C2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.